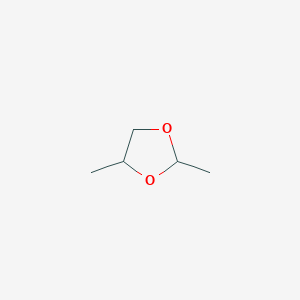

2,4-Dimethyl-1,3-dioxolane

Descripción general

Descripción

2,4-Dimethyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O2. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is characterized by the presence of two methyl groups at the 2 and 4 positions of the dioxolane ring. It is commonly used in various industrial and scientific applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of an acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the condensation of carbonyl compounds with vicinal diols. This process is often carried out in the presence of ethanol, which acts as a solvent and facilitates the formation of hemiacetals as intermediates . The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid, and the water formed during the reaction is continuously removed to drive the equilibrium towards the formation of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as organolithium compounds (RLi) and Grignard reagents (RMgX) are used.

Major Products:

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Alcohols.

Substitution: Various substituted dioxolanes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Catalysis and Organometallic Chemistry

Application Summary:

2,4-Dimethyl-1,3-dioxolane acts as a ligand in organometallic chemistry due to its ability to stabilize metal complexes. This stabilization is crucial for facilitating various catalytic reactions.

Methods of Application:

In catalytic processes, this compound is often employed in conjunction with metal catalysts to enhance reaction rates and selectivity.

Results or Outcomes:

The use of this compound can lead to improved yields in reactions involving transition metals, demonstrating its effectiveness as a ligand in complex formation.

Biofuel Production

Application Summary:

The compound is utilized in the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), which serves as an oxygenated additive for fuels.

Methods of Application:

A two-step activated carbon preparation technique is employed to convert glycerol into solketal using acidic catalysts. In laboratory experiments, glycerol conversion rates reached approximately 80.3% using activated carbon derived from corncob.

Results or Outcomes:

Solketal enhances the properties of biofuels by improving their combustion characteristics and reducing emissions.

Household and Industrial Cleaning Products

Application Summary:

this compound is incorporated into various cleaning products such as air fresheners and multi-surface cleaners due to its effectiveness as a solvent and surfactant.

Methods of Application:

The compound is mixed with other ingredients to formulate cleaning products that benefit from its solvent properties.

Results or Outcomes:

Inclusion of this compound can enhance the cleaning efficacy and fragrance profile of products.

Organic Synthesis

Application Summary:

In organic chemistry, this compound is used in the synthesis of chiral compounds. It facilitates the preparation of chiral allylic triols through specific chemical transformations.

Methods of Application:

The compound participates in reactions that involve the extrusion of sulfur dioxide from alpha-beta epoxysulfones.

Results or Outcomes:

This application demonstrates the compound's role in producing valuable chiral intermediates for pharmaceuticals and agrochemicals.

Mass Spectrometry

Application Summary:

In analytical chemistry, this compound is utilized as a solvent in mass spectrometry for the identification of compounds based on their mass-to-charge ratios.

Methods of Application:

The compound is ionized and analyzed to separate ions according to their mass-to-charge ratio.

Results or Outcomes:

This application aids in the precise identification and quantification of various substances within complex mixtures.

Case Study: Development of Bio-Based Solvents

A recent study highlighted the challenges faced in developing bio-based solvents like methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate. The study emphasized the importance of sustainability and toxicity assessments in creating viable alternatives to traditional solvents . The methodology proposed includes computational modeling and experimental validation to ensure functional proficiency .

Case Study: Solketal Production

Research on glycerol valorization demonstrated that using activated carbon derived from corncob as a catalyst resulted in high conversion rates (80.3%) for producing solketal from glycerol. This process not only provides an effective fuel additive but also contributes to waste valorization efforts within biofuel production.

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl-1,3-dioxolane involves its ability to form stable cyclic acetals with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other acetal structures. The compound acts as a protecting group for carbonyl functionalities, preventing them from undergoing unwanted reactions during synthetic transformations . The molecular targets and pathways involved include the formation of hemiacetals and acetals through acid-catalyzed reactions .

Comparación Con Compuestos Similares

2,4-Dimethyl-1,3-dioxolane can be compared with other similar compounds such as:

1,3-Dioxane: A six-membered cyclic acetal with similar stability but different reactivity due to the ring size.

2,2-Dimethyl-1,3-dioxolane: A similar compound with two methyl groups at the 2 position, offering different steric and electronic properties.

1,3-Dioxolane: The parent compound without any methyl substitutions, which has different reactivity and stability.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it a valuable compound in various chemical and industrial applications .

Actividad Biológica

2,4-Dimethyl-1,3-dioxolane is a cyclic ether compound recognized for its diverse applications in organic synthesis and as a solvent. Its biological activity, particularly in the context of pharmacology and toxicology, has been the subject of various studies. This article summarizes the existing research findings on the biological activity of this compound, including its potential effects on human health and its use in agricultural applications.

1. Toxicological Studies

Research indicates that this compound exhibits low toxicity levels. In genotoxicity assays, it has shown negative results, suggesting that it does not cause genetic mutations or chromosomal damage. This is significant for its safety in various applications, including food and fragrance industries .

2. Antifungal Properties

A study published by the Connecticut Agricultural Experiment Station evaluated the fungitoxicity of various dioxanes and dioxolanes, including this compound. The findings suggested that this compound possesses antifungal properties that could be beneficial in agricultural applications to control fungal pathogens .

3. Solvent and Reaction Medium

Due to its unique structure, this compound serves as an effective solvent in organic reactions. It enhances the solubility of various organic compounds and can facilitate reactions that involve sensitive substrates. Its role as a solvent has been explored in several catalytic processes .

Case Study 1: Genotoxicity Assessment

In a comprehensive study assessing the genotoxic potential of various dioxolanes, including this compound, researchers found no evidence of mutagenic effects across multiple assay types. This positions the compound as a safer alternative in formulations where genetic safety is a concern .

Case Study 2: Fungicidal Efficacy

A series of experiments conducted to evaluate the fungicidal efficacy of dioxolanes revealed that this compound effectively inhibited the growth of several fungal strains at varying concentrations. The results indicated a dose-dependent response where higher concentrations yielded greater antifungal activity .

Comparative Analysis

| Property | This compound | Other Dioxolanes |

|---|---|---|

| Genotoxicity | Negative | Variable |

| Antifungal Activity | Moderate to High | Low to Moderate |

| Solvent Capability | Excellent | Varies |

| Toxicity Level | Low | Varies |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dimethyl-1,3-dioxolane, and how are they optimized for yield and purity?

Methodological Answer: this compound is typically synthesized via acid-catalyzed acetal formation between aldehydes and diols. For example, acetaldehyde reacts with propylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) with azeotropic water removal to drive the equilibrium . Optimization includes:

- Solvent selection : Use of anhydrous tetrahydrofuran (THF) to suppress side reactions.

- Catalyst loading : Controlled acid concentrations (0.5–1 mol%) to minimize degradation.

- Purification : Flash chromatography or distillation (bp ~100–120°C) to isolate the product .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer: Structural confirmation requires:

- NMR : <sup>1</sup>H NMR shows characteristic acetal proton signals (δ 4.6–4.7 ppm, quadruplet) and methyl groups (δ 1.1–1.3 ppm, doublet) . <sup>13</sup>C NMR confirms the dioxolane ring (δ 95–110 ppm for acetal carbons).

- Mass Spectrometry : GC-MS or high-resolution MS detects molecular ion peaks (m/z 116.16) and fragmentation patterns (e.g., loss of methyl groups) .

- IR Spectroscopy : Absorbance at 1100–1150 cm<sup>−1</sup> (C–O–C stretching) .

Advanced Tip : Use <sup>1</sup>H-<sup>13</sup>C HSQC NMR to resolve overlapping signals in complex mixtures .

Advanced Research Questions

Q. How does this compound behave in cationic ring-opening polymerization, and what factors influence its reactivity?

Methodological Answer: Cationic polymerization of this compound is initiated by Lewis acids (e.g., BF3·OEt2) and proceeds via ring-opening at the acetal oxygen. Key factors:

- Monomer structure : Steric hindrance from methyl groups slows propagation, favoring oligomer formation .

- Temperature : Reactions at −20°C to 0°C improve control over molecular weight (Đ < 1.5) .

- Solvent polarity : Dichloromethane enhances ion-pair separation, increasing polymerization rate .

Contradiction Alert : Radical polymerization routes (e.g., using AIBN) are less effective due to stability of the dioxolane ring, conflicting with early reports .

Q. What computational methods are used to predict the stability and degradation pathways of this compound?

Methodological Answer:

- DFT Calculations : Assess ring strain and bond dissociation energies (BDEs) to predict acid-catalyzed hydrolysis pathways .

- QSPR Models : Correlate logP values (experimental: 0.8–1.2) with environmental persistence .

- MD Simulations : Simulate degradation in aqueous environments, showing preferential cleavage at the C2–O bond under acidic conditions .

Key Finding : Hydrolysis half-life at pH 7 is ~30 days, but drops to <24 hours at pH 2 .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., β-scission vs. polymerization)?

Methodological Answer: Discrepancies arise from competing reaction pathways. To resolve:

Mechanistic Probes : Use radical traps (e.g., TEMPO) to confirm/rule out radical intermediates in β-scission .

Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR to identify dominant pathways under varying conditions (e.g., temperature, catalyst) .

Isotopic Labeling : <sup>18</sup>O labeling tracks oxygen redistribution during ring-opening .

Example : β-scission dominates at >80°C, while polymerization is favored at <0°C .

Q. What derivatives of this compound are synthetically accessible, and how do their properties differ?

Methodological Answer: Common derivatives include:

- Halogenated analogs : E.g., 4,5-Dichloro-2,2-difluoro-1,3-dioxolane (synthesized via electrophilic halogenation), which shows enhanced thermal stability (Tdec >200°C) .

- Biopolymer precursors : 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) is a chiral building block for pharmaceuticals .

- Crosslinkable monomers : Vinyl-substituted derivatives (e.g., 2-ethenyl-1,3-dioxolane) enable photopolymerization .

Synthetic Challenge : Steric hindrance complicates functionalization at the C2 position .

3. Safety and Handling Protocols

Critical Guidelines :

- PPE : Gloves (nitrile), goggles, and fume hood use mandatory due to irritant properties (Xi classification) .

- Waste Disposal : Neutralize acidic residues before aqueous disposal to prevent hydrolysis .

- Storage : Anhydrous conditions (over molecular sieves) at −20°C to prevent ring-opening .

Data Contradictions and Open Questions

Propiedades

IUPAC Name |

2,4-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-3-6-5(2)7-4/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSFUFIOLRQOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863166 | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Dairy aroma with fruity overtones | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.921-0.928 | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3390-12-3 | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3390-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003390123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1YRY20SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethyl-1,3-dioxolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.